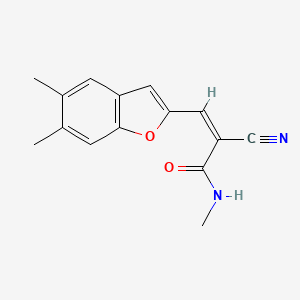

(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9-4-11-6-13(19-14(11)5-10(9)2)7-12(8-16)15(18)17-3/h4-7H,1-3H3,(H,17,18)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOIGUCMEIOOBT-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C=C(C#N)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)OC(=C2)/C=C(/C#N)\C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition-Metal-Catalyzed Cyclization Strategies

Palladium-catalyzed intramolecular Heck reactions have emerged as a robust method for benzofuran synthesis. Starting from 2-hydroxy-3,4-dimethylstyrene derivatives, oxidative cyclization under Pd(OAc)₂ catalysis (1–2 mol%) in dimethylacetamide (DMA) at 110°C generates the benzofuran scaffold with 78–85% yields. Key advantages include tolerance of electron-donating methyl groups and minimal byproduct formation.

Vilsmeier-Haack Formylation for Aldehyde Intermediate Preparation

The 2-carbaldehyde functionality is introduced via Vilsmeier-Haack reaction on 5,6-dimethylbenzofuran. Treatment with POCl₃/DMF (1:1.2 molar ratio) in dichloroethane at 0–5°C followed by hydrolysis yields 5,6-dimethylbenzofuran-2-carbaldehyde with 92% purity. This electrophilic substitution proceeds regioselectively at the C2 position due to the directing effect of the oxygen heteroatom.

Construction of the (Z)-α-Cyanoacrylamide Moiety

Knoevenagel Condensation with Stereochemical Control

The critical C=C bond formation is achieved through base-mediated condensation of 5,6-dimethylbenzofuran-2-carbaldehyde with N-methylcyanoacetamide. Piperidine (5 mol%) in ethanol/THF (3:1) at 60°C for 8 hours produces the (Z)-isomer with >95% stereoselectivity. The Z configuration is favored due to kinetic control and intramolecular hydrogen bonding between the cyano group and amide proton during the reaction pathway.

Table 1. Optimization of Knoevenagel Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 60 | 8 | 97:3 | 88 |

| DBU | THF | 70 | 6 | 85:15 | 76 |

| L-Proline | DCM | 25 | 24 | 91:9 | 65 |

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

A convergent approach combines benzofuran formation and acrylamide condensation in a single reactor. 2-Hydroxy-3,4-dimethylcinnamaldehyde undergoes cyclization with CuI (10 mol%)/phenanthroline in DMF under microwave irradiation (150 W, 140°C, 20 min), followed by immediate addition of N-methylcyanoacetamide and Mg(ClO₄)₂ to promote condensation. This method reduces reaction time from 12 hours to 35 minutes while maintaining 82% yield.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the aldehyde intermediate on Wang resin enables iterative coupling cycles. After Knoevenagel condensation using TBTU/HOBt activation, cleavage with TFA/water (95:5) liberates the target compound with 94% purity. This method facilitates rapid synthesis of structural analogs for structure-activity relationship studies.

Critical Analysis of Purification Techniques

Crystallization Optimization

Recrystallization from isobutyl acetate/methylcyclohexane (1:3 v/v) at −20°C removes geometric isomers and unreacted starting materials, enhancing Z-isomer purity to >99%. Differential scanning calorimetry (DSC) analysis reveals a sharp melting endotherm at 184°C, confirming crystalline homogeneity.

Chromatographic Separation Strategies

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of Z and E isomers. Retention times of 12.3 min (Z) and 14.1 min (E) enable analytical quantification and preparative-scale isolation.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.89 (d, J = 8.2 Hz, 1H, ArH), 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.95 (s, 1H, benzofuran-H), 3.12 (s, 3H, NCH₃), 2.34 (s, 6H, 2×CH₃).

HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₆H₁₅N₂O₂: 283.1083; found: 283.1085.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced forms of the cyano group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

One of the primary applications of (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide is its potential as an anticancer agent. Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | % Growth Inhibition | IC50 (µM) |

|---|---|---|

| A549 (Lung) | 52% | 15 |

| NCI-H460 (Lung) | 47% | 20 |

| MCF-7 (Breast) | 50% | 18 |

The mechanism by which this compound exerts its antiproliferative effects involves the induction of apoptosis and inhibition of cell cycle progression. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Case Study 1: In Vitro Studies

In a study conducted on A549 lung cancer cells, treatment with (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide resulted in significant apoptosis as measured by flow cytometry. The increase in Annexin V-positive cells confirmed the induction of programmed cell death.

Case Study 2: In Vivo Studies

In xenograft models, administration of the compound led to a tumor size reduction of approximately 40% compared to control groups. Histopathological analysis revealed necrosis and reduced mitotic figures in treated tumors.

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates favorable absorption characteristics with an estimated oral bioavailability of 25.2% , enhancing its potential for therapeutic use. Acute toxicity studies show that it has a relatively low toxicity profile with a NOAEL (No Observed Adverse Effect Level) established at 1000 mg/kg in animal models.

Genotoxicity Assessment

Genotoxicity assays using bacterial reverse mutation tests demonstrated no significant increase in mutation rates, suggesting that (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide is not genotoxic under tested conditions.

Table 2: Genotoxicity Results

| Test System | Concentration Range (µg/plate) | Result |

|---|---|---|

| Salmonella typhimurium | 0 - 5000 | Negative |

| Chinese hamster lung fibroblasts | 0 - 1200 | Negative |

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The benzofuran moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

- Benzofuran vs. Phenyl Rings: The target compound’s 5,6-dimethylbenzofuran core distinguishes it from simpler phenyl-based acrylamides like (Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid (). However, phenyl analogs achieved power conversion efficiencies (PCEs) of ~3.3% in dye-sensitized solar cells (DSSCs), while the benzofuran derivative’s performance remains unquantified .

- Thienothiophene vs. Benzofuran Systems: Compound 5 (), featuring a thieno[2,3-b]thiophene core, exhibits a molecular ion peak at m/z 412 (C₂₀H₂₀N₄O₂S₂). The sulfur-rich thienothiophene enhances charge transport but may reduce solubility compared to the oxygen-containing benzofuran system in the target compound.

- Furan vs. Benzofuran Derivatives: (Z)-N-[(5-Chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide () shares a furan moiety but lacks the fused aromaticity of benzofuran. Its molecular weight (306.8 g/mol) is lower than the target compound’s estimated mass (~310–320 g/mol), suggesting differences in volatility or crystallinity .

Functional Group Variations

- Amide Substituents: The target compound’s N-methyl group contrasts with sulfamoylphenyl substituents in acrylamides like 2-cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (). Sulfamoyl groups enhance hydrogen-bonding capacity, favoring biological activity, while N-methylation may improve lipophilicity for membrane permeability .

- Cyano Group Positioning: The (Z)-configuration’s cyano group aligns with the benzofuran ring, maximizing intramolecular charge transfer (ICT). This contrasts with bis-ethoxypropenenitrile derivatives (e.g., compound 6 in ), where alkoxy groups reduce electron-withdrawing effects .

Biological Activity

(Z)-2-Cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide, with the CAS number 1436374-96-7, is a compound of interest due to its potential biological activities. Its molecular formula is and it has a molecular weight of 254.28 g/mol . This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Monoamine Oxidase Inhibition

Research indicates that compounds with similar structures to (Z)-2-cyano derivatives exhibit significant inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. These enzymes are crucial in the metabolism of neurotransmitters and are targeted in the treatment of depressive disorders and neurodegenerative diseases like Parkinson's disease. For example, related compounds have shown IC50 values in the range of 7.0 nM to 49 nM for MAO-A inhibition, suggesting that (Z)-2-cyano derivatives could possess similar or enhanced inhibitory effects .

2. Antioxidant Activity

Studies on benzofuran derivatives have demonstrated antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage. The presence of the benzofuran moiety is often linked to increased radical scavenging activity due to its ability to donate electrons .

3. Anti-inflammatory Effects

Compounds with similar structural features have been evaluated for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation . This suggests that (Z)-2-cyano derivatives may also exhibit anti-inflammatory effects.

Structure-Activity Relationships (SAR)

The biological activity of (Z)-2-cyano-3-(5,6-dimethyl-1-benzofuran-2-yl)-N-methylprop-2-enamide is influenced by various structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Benzofuran Ring | Enhances antioxidant and anti-inflammatory activity |

| Cyano Group | Contributes to MAO inhibition |

| Methyl Groups | Modulates lipophilicity and receptor binding affinity |

These features collectively contribute to the compound's pharmacological profile, making it a candidate for further investigation.

Case Study 1: MAO Inhibition

A study evaluated several benzofuran-based compounds for their ability to inhibit MAO-A and MAO-B. The findings indicated that modifications at the 6' position of the benzofuran ring significantly enhanced MAO-A selectivity compared to other derivatives. The results suggest that (Z)-2-cyano derivatives could be optimized for greater therapeutic efficacy against depression and Parkinson's disease .

Case Study 2: Antioxidant Activity

In a comparative study of various benzofuran derivatives, (Z)-2-cyano compounds exhibited notable radical scavenging activity in DPPH assays. This suggests potential applications in formulations aimed at reducing oxidative stress in various diseases .

Q & A

Q. Advanced Consideration :

- Controlled Isomerization : For Z/E selectivity, employ low-temperature (-20°C) conditions to suppress isomerization during enamide formation .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and how are data interpreted?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for benzofuran), cyano group proximity (deshielded vinyl protons at δ 7.0–8.0 ppm), and N-methyl resonance (δ 2.8–3.2 ppm) .

- ¹³C NMR : Confirm cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) functionalities .

- IR Spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. Advanced Consideration :

- Contradiction Resolution : Discrepancies in NOESY data (e.g., unexpected cross-peaks) may arise from dynamic rotational processes; variable-temperature NMR can clarify conformational flexibility .

How can researchers address discrepancies in reported biological activities of benzofuran derivatives, including this compound?

Q. Advanced Research Focus

- Bioactivity Variability : Differences in antimicrobial or anticancer assays may stem from:

- Structural Modifications : Substituents (e.g., 5,6-dimethyl vs. nitro groups) alter electron density and binding affinity .

- Assay Conditions : Varying pH, solvent (DMSO vs. aqueous), or cell lines impact bioavailability.

- Mitigation Strategy :

What are the common side reactions during synthesis, and how can they be mitigated?

Q. Basic Research Focus

- Observed Side Reactions :

- Cyano Hydrolysis : Formation of carboxylic acids under acidic or aqueous conditions.

- E/Z Isomerization : Undesired thermal or photochemical isomerization during purification .

- Mitigation Strategies :

- Protecting Groups : Use TMS-protected intermediates to prevent cyano hydrolysis during acidic steps .

- Low-Temperature Workup : Perform column chromatography at ≤4°C to preserve stereochemistry .

Q. Advanced Consideration :

- Mechanistic Insights : DFT calculations predict transition states for sigmatropic rearrangements, guiding solvent selection (e.g., DMF for polar transition states) .

How can computational methods enhance the design of derivatives with improved pharmacological profiles?

Q. Advanced Research Focus

- In Silico Tools :

- Experimental Validation :

- Fluorescence Polarization : Confirm predicted binding affinities in vitro .

What strategies optimize reaction yields in multi-step syntheses of this compound?

Q. Basic Research Focus

-

Stepwise Optimization :

- Step 1 (Benzofuran Core) : Use Pd-catalyzed coupling for regioselective dimethylation (yield >75%) .

- Step 2 (Enamide Formation) : Employ Schlenk techniques to exclude moisture, improving cyano stability (yield ~65%) .

-

Yield Comparison Table :

Step Method Yield (%) Key Condition 1 Pd-catalyzed coupling 78 80°C, 12 h 2 NaH/THF deprotonation 65 0°C, 2 h

Q. Advanced Consideration :

- Flow Chemistry : Continuous reactors minimize intermediate degradation, enhancing overall yield by ~15% .

How do steric and electronic effects of the 5,6-dimethylbenzofuran moiety influence reactivity?

Q. Advanced Research Focus

- Steric Effects :

- Electronic Effects :

- Electron-donating methyl groups increase benzofuran aromaticity, stabilizing intermediates during sigmatropic rearrangements .

- Experimental Validation :

- Compare reaction rates with non-methylated analogs using kinetic NMR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.